molecular formula C12H26N2 B1356808 N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine CAS No. 901586-07-0

N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine

Cat. No.: B1356808
CAS No.: 901586-07-0
M. Wt: 198.35 g/mol
InChI Key: UTCMMDRVXJOJHR-UHFFFAOYSA-N
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Description

N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine is a chemical compound with the molecular formula C12H26N2 It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of a propyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine typically involves the reaction of 1-propylpiperidine with propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine can be compared with other similar compounds, such as:

    N-[(1-methylpiperidin-2-yl)methyl]propan-1-amine: This compound has a methyl group instead of a propyl group, which may affect its chemical properties and biological activity.

    N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine: The presence of an ethyl group can influence the compound’s reactivity and interactions with molecular targets.

    N-[(1-butylpiperidin-2-yl)methyl]propan-1-amine: The butyl group may impart different physical and chemical properties compared to the propyl group.

Properties

IUPAC Name

N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-3-8-13-11-12-7-5-6-10-14(12)9-4-2/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCMMDRVXJOJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1CCCCN1CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592171
Record name N-[(1-Propylpiperidin-2-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901586-07-0
Record name N-[(1-Propylpiperidin-2-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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